molecular formula C21H23N3O2S B2547771 N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-35-8

N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2547771
CAS No.: 688336-35-8
M. Wt: 381.49
InChI Key: HOGFDZMILWVWOT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.

    Thioacetamide Formation: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with a thiol in the presence of a base.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the thioacetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the thioacetamide group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group could yield sulfoxides, while reduction of the imidazole ring might produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit enzymes by coordinating to their active sites. The thioacetamide group may also interact with biological molecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)propionamide

Uniqueness

The unique combination of the imidazole ring and the thioacetamide group in N-(2,3-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide distinguishes it from other similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-18-10-8-17(9-11-18)24-13-12-22-21(24)27-14-20(25)23-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGFDZMILWVWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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